N~2~-(4-iodophenyl)-N-(4-methoxybenzyl)-N~2~-(methylsulfonyl)glycinamide
Overview
Description
N~2~-(4-iodophenyl)-N-(4-methoxybenzyl)-N~2~-(methylsulfonyl)glycinamide is a complex organic compound that features a combination of iodine, methoxy, benzyl, and methylsulfonyl groups attached to a glycinamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(4-iodophenyl)-N-(4-methoxybenzyl)-N~2~-(methylsulfonyl)glycinamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Glycinamide Backbone: This can be achieved through the reaction of glycine with an appropriate amine under acidic conditions.
Introduction of the 4-Iodophenyl Group: This step often involves the use of iodination reagents such as iodine or N-iodosuccinimide (NIS) in the presence of a catalyst.
Attachment of the 4-Methoxybenzyl Group: This can be done through a nucleophilic substitution reaction using 4-methoxybenzyl chloride and a base.
Incorporation of the Methylsulfonyl Group: This step typically involves the use of methylsulfonyl chloride in the presence of a base to form the desired sulfonamide linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N~2~-(4-iodophenyl)-N-(4-methoxybenzyl)-N~2~-(methylsulfonyl)glycinamide can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The iodine atom can be reduced to a hydrogen atom using reducing agents like sodium borohydride.
Substitution: The iodine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO~4~) or chromium trioxide (CrO~3~) can be used.
Reduction: Sodium borohydride (NaBH~4~) or lithium aluminum hydride (LiAlH~4~) are common reducing agents.
Substitution: Nucleophiles such as amines, thiols, or cyanides can be used under basic conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of deiodinated products.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N~2~-(4-iodophenyl)-N-(4-methoxybenzyl)-N~2~-(methylsulfonyl)glycinamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be used in the development of novel materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N2-(4-iodophenyl)-N-(4-methoxybenzyl)-N~2~-(methylsulfonyl)glycinamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the iodine and methoxy groups can enhance its binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
Similar Compounds
N~2~-(4-bromophenyl)-N-(4-methoxybenzyl)-N~2~-(methylsulfonyl)glycinamide: Similar structure but with a bromine atom instead of iodine.
N~2~-(4-chlorophenyl)-N-(4-methoxybenzyl)-N~2~-(methylsulfonyl)glycinamide: Similar structure but with a chlorine atom instead of iodine.
N~2~-(4-fluorophenyl)-N-(4-methoxybenzyl)-N~2~-(methylsulfonyl)glycinamide: Similar structure but with a fluorine atom instead of iodine.
Uniqueness
The presence of the iodine atom in N2-(4-iodophenyl)-N-(4-methoxybenzyl)-N~2~-(methylsulfonyl)glycinamide makes it unique compared to its bromine, chlorine, and fluorine analogs. Iodine’s larger atomic size and higher polarizability can lead to different reactivity and binding properties, making this compound particularly interesting for specific applications in medicinal chemistry and material science.
Properties
IUPAC Name |
2-(4-iodo-N-methylsulfonylanilino)-N-[(4-methoxyphenyl)methyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19IN2O4S/c1-24-16-9-3-13(4-10-16)11-19-17(21)12-20(25(2,22)23)15-7-5-14(18)6-8-15/h3-10H,11-12H2,1-2H3,(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPNRIZGYLLRKHZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)CN(C2=CC=C(C=C2)I)S(=O)(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19IN2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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